Ethyl 4-acetyl-2-amino-5-methyl-3-furoate
Overview
Description
Ethyl 4-acetyl-2-amino-5-methyl-3-furoate (EAMF) is a small molecule derived from the furoate family of compounds. It is a synthetic compound that has been studied for its potential applications in both scientific research and therapeutic treatments. EAMF has been investigated for its ability to modulate protein synthesis, and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Glycosidase Inhibitory Activities
The synthesis and evaluation of various ethyl 4-acetyl-2-amino-5-methyl-3-furoate derivatives have demonstrated their potential as glycosidase inhibitors. Notably, derivatives with specific modifications have shown selective inhibitory activity towards α-L-fucosidase and β-galactosidase, highlighting their significance in developing treatments for disorders associated with glycosidase enzymes. These findings contribute to the understanding of the chemical's utility in therapeutic applications, particularly in addressing diseases linked to enzyme dysfunctions (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
Synthesis of Heterocyclic Systems
Ethyl 4-acetyl-2-amino-5-methyl-3-furoate serves as a precursor in the synthesis of complex heterocyclic systems. Research has shown its utility in generating diverse molecular structures, which are crucial in the development of pharmaceuticals and materials science. The compound's versatility in chemical reactions facilitates the creation of novel molecules with potential applications in drug development and material engineering, underscoring its role in advancing scientific research in these fields (Selič, Grdadolnik, & Stanovnik, 1997).
Renewable PET Production
Ethyl 4-acetyl-2-amino-5-methyl-3-furoate is involved in the catalytic processes for producing biobased terephthalic acid precursors, a key component in manufacturing renewable polyethylene terephthalate (PET). This application signifies the compound's contribution to sustainable materials science, offering a pathway to reduce reliance on fossil fuels and lower the environmental impact of plastic production. By facilitating the synthesis of biobased precursors, ethyl 4-acetyl-2-amino-5-methyl-3-furoate plays a critical role in the development of greener materials and the advancement of circular economy principles in the materials sector (Pacheco, Labinger, Sessions, & Davis, 2015).
Supramolecular Chemistry
The compound has been utilized in studies focusing on supramolecular structures, demonstrating its potential in forming hydrogen-bonded assemblies. This application underscores the importance of ethyl 4-acetyl-2-amino-5-methyl-3-furoate in the field of supramolecular chemistry, where its ability to participate in specific interactions is harnessed to create complex molecular architectures. Such structures have implications for the development of new materials, sensors, and drug delivery systems, reflecting the compound's versatility and its role in pushing the boundaries of chemical research (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
properties
IUPAC Name |
ethyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-4-14-10(13)8-7(5(2)12)6(3)15-9(8)11/h4,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRWMYACLRWEAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1C(=O)C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364515 | |
Record name | ethyl 4-acetyl-2-amino-5-methyl-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-acetyl-2-amino-5-methyl-3-furoate | |
CAS RN |
99076-38-7 | |
Record name | ethyl 4-acetyl-2-amino-5-methyl-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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